molecular formula C15H21NO4 B12635106 2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one CAS No. 918819-06-4

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one

Cat. No.: B12635106
CAS No.: 918819-06-4
M. Wt: 279.33 g/mol
InChI Key: MVIQJMNTLMFEPX-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a morpholine ring, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzyl chloride with sodium methoxide to form 4-methoxybenzyl methoxide. This intermediate is then reacted with morpholine and a suitable base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-methoxyphenyl): Shares the methoxyphenyl group but lacks the morpholine ring.

    2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a similar morpholine ring but with a different substituent on the phenyl group.

Uniqueness

2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one is unique due to the combination of the methoxyphenyl group and the morpholine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

918819-06-4

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C15H21NO4/c1-12(15(17)16-7-9-19-10-8-16)20-11-13-3-5-14(18-2)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI Key

MVIQJMNTLMFEPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOCC1)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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